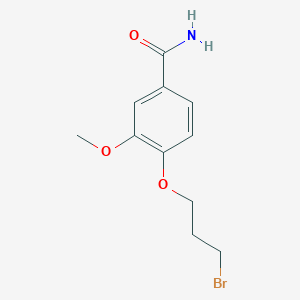

4-(3-Bromopropoxy)3-methoxybenzamide

Description

4-(3-Bromopropoxy)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxybenzamide core substituted with a 3-bromopropoxy group at the 4-position. The bromopropoxy substituent introduces a combination of lipophilic and electron-withdrawing characteristics, which may influence its pharmacokinetic and pharmacodynamic profiles compared to other benzamide derivatives .

Propriétés

Formule moléculaire |

C11H14BrNO3 |

|---|---|

Poids moléculaire |

288.14 g/mol |

Nom IUPAC |

4-(3-bromopropoxy)-3-methoxybenzamide |

InChI |

InChI=1S/C11H14BrNO3/c1-15-10-7-8(11(13)14)3-4-9(10)16-6-2-5-12/h3-4,7H,2,5-6H2,1H3,(H2,13,14) |

Clé InChI |

HKQGIXUDGSBRIP-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=CC(=C1)C(=O)N)OCCCBr |

Origine du produit |

United States |

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The synthesis of 4-(3-Bromopropoxy)3-methoxybenzamide involves several steps, typically beginning with the preparation of the bromopropyl derivative followed by the introduction of the methoxybenzamide moiety. The compound can be synthesized through various methods, including:

- Bromination of Propyl Compounds : Utilizing bromopropylamine derivatives in reactions with methoxybenzoyl chlorides.

- Coupling Reactions : Employing coupling agents to facilitate the formation of the amide bond between the bromopropyl and methoxybenzene components.

Pharmacological Applications

This compound has shown promise in several pharmacological areas:

- Antipsychotic Activity : The compound has been noted for its potential use in treating psychotic disorders. Its structural similarity to known antipsychotic agents suggests a similar mechanism of action, possibly through modulation of neurotransmitter systems .

- Analgesic Properties : Research indicates that derivatives of this compound may exhibit pain-relieving properties, making it a candidate for further exploration in pain management therapies .

Biological Evaluations

Biological evaluations have been conducted to assess the efficacy and safety of this compound:

- In Vitro Studies : Initial studies have demonstrated activity against specific receptor targets, including serotonin receptors, which are crucial in mood regulation and psychotic disorders .

- In Vivo Assessments : Animal models have been employed to evaluate the pharmacokinetics and pharmacodynamics of the compound, providing insights into its therapeutic potential and safety profile .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substitution Patterns and Receptor Affinity

Key structural analogs and their pharmacological properties are summarized below:

Estimated from structural analogs. *Calculated using molecular weight and substituent contributions.

Key Structural and Functional Insights

- However, excessive lipophilicity may increase nonspecific binding, as seen in D4 ligands like Compound 17 .

- Receptor Selectivity: Piperazine-containing analogs (e.g., Compound 17) achieve exceptional D4 selectivity due to steric and electronic complementarity with the receptor’s binding pocket. In contrast, the bromopropoxy group in 4-(3-Bromopropoxy)-3-methoxybenzamide lacks the piperazine moiety, suggesting lower D4/D3 affinity but possible utility in non-CNS targets (e.g., PARP inhibition) .

- Pharmacological Effects : 3-Methoxybenzamide derivatives exhibit diverse activities. For example, 3-methoxybenzamide itself is a weak PARP inhibitor but disrupts nucleotide metabolism at high doses , whereas bromine-substituted analogs like Brovanexine show improved metabolic stability .

Comparative Pharmacokinetic and Toxicological Profiles

Metabolic Stability

- 3-Methoxybenzamide : Rapidly metabolized due to demethylation and glucuronidation, limiting its therapeutic utility .

- Bromine-Substituted Analogs : Bromine’s electron-withdrawing nature slows oxidative metabolism. For instance, Brovanexine’s dibromo-substituted aryl group enhances half-life in vivo .

Toxicity Considerations

Q & A

Q. What synthetic strategies are recommended for preparing 4-(3-Bromopropoxy)-3-methoxybenzamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 3-methoxy-4-hydroxybenzamide with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bromopropoxy group. Reaction optimization may include temperature control (60–80°C) and monitoring via TLC or HPLC . AI-driven tools like Reaxys and Pistachio can predict feasible routes by analyzing analogous bromoalkoxybenzamide syntheses .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR to confirm the methoxy and bromopropoxy substituents.

- FT-IR to verify amide (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) bonds.

- Mass Spectrometry (HRMS) for molecular weight confirmation (e.g., ESI-MS or MALDI-TOF).

- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in water. Stability tests under varying pH (4–9), temperature (4°C vs. room temperature), and light exposure should be conducted. Store lyophilized samples at -20°C in amber vials to prevent bromine-mediated degradation .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when steric hindrance affects bromopropoxy group introduction?

- Methodological Answer : To mitigate steric effects:

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Introduce protective groups (e.g., acetyl) on the benzamide nitrogen during coupling, followed by deprotection . AI retrosynthesis tools (e.g., Reaxys) can propose alternative pathways using bulkier leaving groups (e.g., tosylates) .

Q. What strategies are effective for resolving contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or compound impurities. Address this by:

Q. How can 4-(3-Bromopropoxy)-3-methoxybenzamide be modified for use as a positron emission tomography (PET) tracer?

- Methodological Answer : Radiolabel the methoxy group with carbon-11 (¹¹C) via methylation using [¹¹C]CH₃I. Key steps:

Q. What computational methods predict the compound’s interaction with dopamine D₄ receptors?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the D₄ receptor crystal structure (PDB: 5WIU). Focus on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.